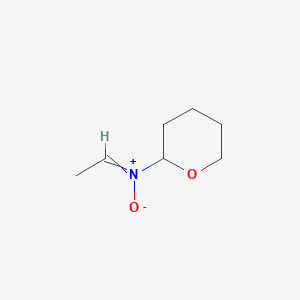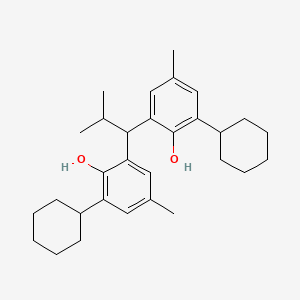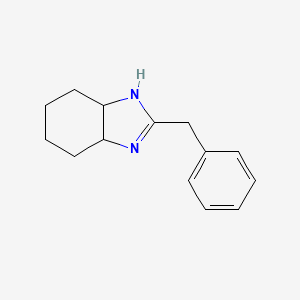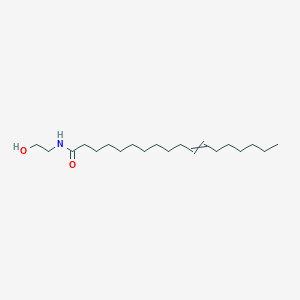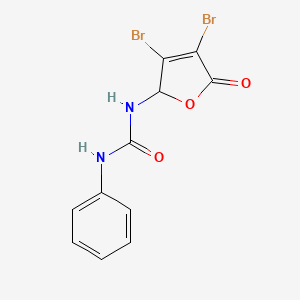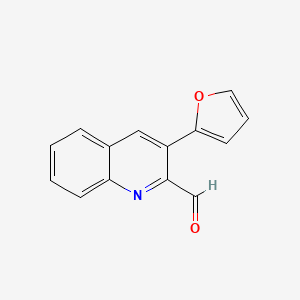
3-(Furan-2-yl)quinoline-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Furan-2-yl)quinoline-2-carbaldehyde is an organic compound that features a quinoline ring system substituted with a furan ring and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)quinoline-2-carbaldehyde can be achieved through several methods:
Vilsmeier-Haack Reaction: This method involves the reaction of furan-2-carbaldehyde with a quinoline derivative in the presence of a Vilsmeier reagent (typically DMF and POCl3) to form the desired product.
Friedländer Synthesis: This classical method involves the condensation of 2-aminobenzaldehyde with a furan derivative under acidic conditions to form the quinoline ring system.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)quinoline-2-carbaldehyde undergoes various chemical reactions, including:
Substitution: The furan ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
Oxidation: 3-(Furan-2-yl)quinoline-2-carboxylic acid.
Reduction: 3-(Furan-2-yl)quinoline-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(Furan-2-yl)quinoline-2-carbaldehyde has several scientific research applications:
Fluorogenic Labeling: It is used as a fluorogenic amine labeling dye, reacting with primary amines to form fluorescent products.
Materials Science: The unique electronic properties of the furan and quinoline rings make this compound useful in the development of organic semiconductors and light-emitting materials.
Mechanism of Action
The mechanism by which 3-(Furan-2-yl)quinoline-2-carbaldehyde exerts its effects depends on its application:
Comparison with Similar Compounds
Similar Compounds
3-(2-Furoyl)quinoline-2-carboxaldehyde: This compound is structurally similar but features a carboxyl group instead of an aldehyde group.
2-Chloroquinoline-3-carbaldehyde: This compound has a chloro substituent on the quinoline ring, which can influence its reactivity and biological activity.
Uniqueness
3-(Furan-2-yl)quinoline-2-carbaldehyde is unique due to the presence of both a furan ring and an aldehyde group, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical reactions and applications in scientific research.
Properties
CAS No. |
144526-49-8 |
|---|---|
Molecular Formula |
C14H9NO2 |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
3-(furan-2-yl)quinoline-2-carbaldehyde |
InChI |
InChI=1S/C14H9NO2/c16-9-13-11(14-6-3-7-17-14)8-10-4-1-2-5-12(10)15-13/h1-9H |
InChI Key |
XOZCYLBVMBADNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dichloro-1-[ethoxy(methylsulfinyl)phosphoryl]oxybenzene](/img/structure/B14270734.png)
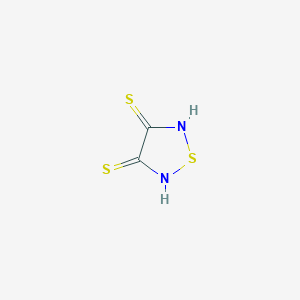
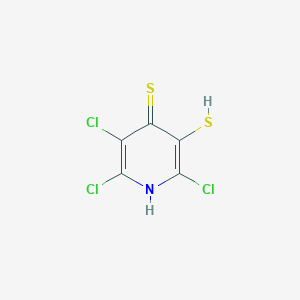
![2,2-Dimethyl-N~1~-[(oxolan-3-yl)methyl]propane-1,3-diamine](/img/structure/B14270751.png)
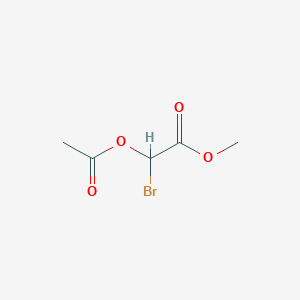
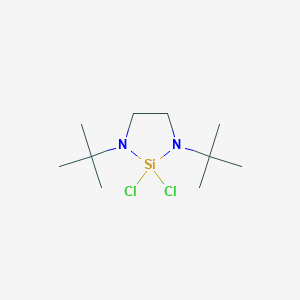
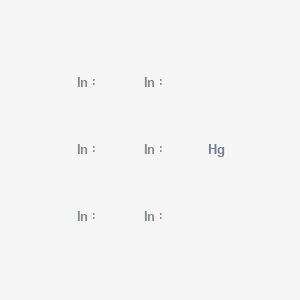
![2-[2-(6-Chloropyridazin-3-yl)hydrazinylidene]pentanedioic acid](/img/structure/B14270778.png)
